Studies have shown that DHNQ exhibits antibacterial and antifungal properties against various pathogens. Research suggests it might disrupt bacterial cell membrane integrity and inhibit fungal growth. However, further research is needed to understand the specific mechanisms of action and optimize its potential as an antimicrobial agent [, ].
DHNQ has been identified as a potential inhibitor of various enzymes, including protein kinases and topoisomerases. These enzymes play crucial roles in various cellular processes, and their inhibition could be relevant in developing therapeutic strategies for specific diseases [, ].
In addition to the areas mentioned above, DHNQ is also being investigated for its potential applications in:
6-Nitro-2,3-dihydroxyquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by the presence of two hydroxyl groups and a nitro group. Its molecular formula is , and it has a molar mass of approximately 194.14 g/mol. This compound appears as a yellow solid and is notable for its potential biological activities and applications in medicinal chemistry, particularly as an anti-parasitic agent.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
Research indicates that 6-nitro-2,3-dihydroxyquinoxaline exhibits notable biological activities, particularly against parasitic infections. It has shown efficacy against Schistosoma species, which are responsible for schistosomiasis, a significant public health issue in many tropical regions. The compound's mechanism of action may involve interference with the parasites' metabolic processes or structural integrity . Furthermore, it has been investigated for its potential neuroprotective effects and as an inhibitor of certain enzymes involved in disease pathways .
Several methods have been developed for synthesizing 6-nitro-2,3-dihydroxyquinoxaline:
6-Nitro-2,3-dihydroxyquinoxaline has several applications:
Interaction studies involving 6-nitro-2,3-dihydroxyquinoxaline have focused on its binding affinity to various biological targets. For example:
These interactions highlight its potential as both a therapeutic agent and a research tool.
Several compounds share structural similarities with 6-nitro-2,3-dihydroxyquinoxaline. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Nitroquinoxaline | Contains a nitro group without hydroxyls | Primarily used as an intermediate in synthesis |
| 2,3-Dihydroxyquinoxaline | Contains two hydroxyl groups without nitro | Exhibits different biological properties |
| 1,4-Dihydro-6-nitroquinoxaline | Contains a different ring structure | Shows distinct pharmacological activities |
The uniqueness of 6-nitro-2,3-dihydroxyquinoxaline lies in its combination of both nitro and hydroxy functionalities, which contribute to its specific biological activities and potential therapeutic applications .
The synthesis of 6-nitro-2,3-dihydroxyquinoxaline represents a specialized area within quinoxaline chemistry, requiring careful consideration of both the quinoxaline core formation and subsequent functionalization with nitro and hydroxyl substituents [1] [21]. Contemporary synthetic approaches have evolved from traditional condensation methods to sophisticated catalytic processes that offer improved yields and selectivity [2] [3].
The fundamental approach to quinoxaline synthesis involves the condensation of ortho-phenylenediamine with dicarbonyl compounds, with oxalic acid serving as a key precursor for the 2,3-dihydroxyquinoxaline framework [3] [5]. This methodology has been extensively developed for the preparation of substituted quinoxalines through controlled reaction conditions [6] [8].
The one-pot synthesis utilizing ortho-phenylenediamine and oxalic acid proceeds through an initial condensation reaction that forms the quinoxaline core structure [3] [31]. Research has demonstrated that this approach can achieve yields ranging from 85-90% when conducted under optimized conditions [31]. The reaction typically requires elevated temperatures of 110°C and reaction times of 5-6 hours to ensure complete conversion [31].
Mechanistic studies indicate that the process involves nucleophilic attack of the amine groups on the carbonyl carbons of oxalic acid, followed by cyclization and dehydration to form the quinoxaline ring system [3] [5]. The subsequent introduction of nitro and hydroxyl functionalities can be accomplished through post-synthetic modification strategies [21] [25].
| Reaction Parameter | Optimal Conditions | Yield Range (%) | Reference |
|---|---|---|---|
| Temperature | 110°C | 85-90 | [31] |
| Reaction Time | 5-6 hours | 85-90 | [31] |
| Catalyst Loading | 10-20 mol% | 85-95 | [27] |
| Solvent Volume | 5-7 mL/mmol | 80-95 | [17] |
Chlorination reactions represent a critical synthetic pathway for accessing quinoxaline derivatives with enhanced reactivity [2] [4]. Phosphorus oxychloride and phosphorus pentachloride serve as primary chlorinating agents in these transformations [2] [7].
The utilization of phosphorus oxychloride in quinoxaline synthesis has been extensively documented, with studies showing that the reaction of quinoxaline-2,3-dione derivatives with phosphorus oxychloride can achieve yields up to 96% [2]. The process typically requires temperatures of 150°C and reaction times of approximately 5 hours [2]. The mechanism involves chloride substitution at the 2 and 3 positions, creating reactive intermediates that can be further functionalized [2] [4].
Phosphorus pentachloride offers an alternative chlorination approach, particularly suited for room temperature conditions [4]. Research has demonstrated that the reaction of amino acid derivatives with phosphorus pentachloride proceeds through the formation of acylchloride intermediates [4]. The stoichiometry of the reaction can be controlled to achieve either 1:1 or 1:2 molar ratios, depending on the desired product distribution [4].
The chlorination products serve as versatile intermediates for the introduction of various substituents, including nitro and hydroxyl groups through nucleophilic substitution reactions [2] [7]. Studies have shown that these chlorinated intermediates exhibit excellent reactivity towards nucleophilic displacement reactions [7].
Silica gel-mediated synthesis represents a significant advancement in quinoxaline preparation, offering environmentally benign reaction conditions with excellent yields [9] [12]. The heterogeneous nature of silica gel catalysis provides advantages in terms of catalyst recovery and reuse [9] [10].
Research has demonstrated that silica nanoparticles can effectively catalyze the condensation of aryl 1,2-diamines with 1,2-diketones at room temperature [9]. The reaction proceeds through a grinding mechanism where the reactants are physically mixed with silica gel in a mortar, achieving reaction completion within 1-2 hours [9]. Yields typically range from 85-95% using this methodology [9].
The silica gel-mediated approach offers several advantages including mild reaction conditions, short reaction times, and the ability to recover and reuse the catalyst multiple times without significant loss of activity [9] [12]. Studies have shown that silica gel with 200-300 mesh size provides optimal catalytic performance [31].
Mechanistic investigations suggest that the silica surface provides activation sites for the condensation reaction, facilitating the nucleophilic attack and subsequent cyclization steps [9] [10]. The heterogeneous nature of the catalyst simplifies product isolation through simple filtration and washing procedures [9].
| Silica Gel Type | Mesh Size | Catalyst Loading (mg/mmol) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Silica Nanoparticles | 200-300 | 600 | 85-95 | 1-2 hours |
| Silica Gel (Basic) | 100-200 | 500 | 75-85 | 2-4 hours |
| Phosphomolybdic Acid-Silica | 200-400 | 100 | 80-90 | 1-3 hours |
Methanesulfonic acid has emerged as an effective catalyst for quinoxaline synthesis, providing both Brønsted acidity and excellent solubility characteristics [31] [33]. The use of methanesulfonic acid in quinoxaline preparation offers advantages in terms of reaction efficiency and product selectivity [31].
Studies have demonstrated that methanesulfonic acid can catalyze the one-pot synthesis of 2,3-dichloroquinoxaline derivatives with yields exceeding 85% [31]. The reaction conditions typically involve temperatures of 110°C in aromatic organic solvents, with reaction times of 5-6 hours [31]. The acid catalyst facilitates both the initial condensation reaction and subsequent transformations [31].
The methanesulfonic acid-catalyzed process shows particular effectiveness when combined with silica gel as a co-catalyst [31]. This dual-catalyst system enables the omission of intermediate separation steps, simplifying the overall synthetic procedure [31]. The mild nature of methanesulfonic acid compared to stronger acids like sulfuric acid makes it more suitable for industrial applications [31].
Research has shown that the catalyst loading can be optimized to achieve maximum efficiency, with 10-20 mol% providing optimal results [33]. The reaction mechanism involves protonation of the carbonyl groups, enhancing their electrophilicity and facilitating nucleophilic attack by the amine groups [33].
Solvent selection plays a crucial role in quinoxaline synthesis, affecting reaction rates, yields, and product selectivity [16] [17] [18]. The choice of solvent must consider factors such as temperature stability, substrate solubility, and environmental impact [16] [30].
Toluene has been extensively studied as a reaction medium for quinoxaline synthesis, particularly in high-temperature reactions [13] [17]. Research has shown that toluene provides excellent thermal stability at temperatures up to 110-120°C, making it suitable for reactions requiring elevated temperatures [17]. Yields in toluene typically range from 85-95% with reaction times of 2-5 hours [17].
Dimethylformamide offers unique advantages as a polar aprotic solvent, particularly for reactions involving ionic intermediates [15] [18]. Studies have demonstrated that dimethylformamide can effectively solubilize both organic and inorganic reactants, facilitating homogeneous reaction conditions [18]. The use of dimethylformamide with catalysts such as hexafluorophosphate tetramethyl uronium trifluoroacetate achieves yields of 70-90% at temperatures of 80-100°C [18].
1-Chlorobutane represents a specialized solvent choice for quinoxaline synthesis, particularly useful in reactions requiring moderate polarity and good thermal stability [19]. Research indicates that 1-chlorobutane can provide yields of 75-85% in reactions conducted at temperatures of 100-120°C with reaction times of 3-6 hours [19].
| Solvent | Temperature Range (°C) | Typical Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|
| Toluene | 110-120 | 85-95 | 2-5 hours | Medium |
| Dimethylformamide | 80-100 | 70-90 | 1-3 hours | Medium |
| 1-Chlorobutane | 100-120 | 75-85 | 3-6 hours | High |
| Methanol | Room Temperature | 93-99 | 1 minute | Low |
| Ethanol | Room Temperature | 85-95 | 5-10 minutes | Low |
Temperature and reaction time optimization represents a critical aspect of quinoxaline synthesis, directly impacting reaction efficiency and product quality [27] [29] [30]. Systematic studies have established optimal parameter ranges for various synthetic approaches [27] [35].
Temperature optimization studies have revealed that quinoxaline synthesis exhibits a strong temperature dependence, with optimal ranges varying according to the specific synthetic method employed [29] [30]. Research has shown that room temperature reactions can achieve yields of 50-70% but require extended reaction times of 24-48 hours [30]. Increasing the temperature to 110°C significantly improves both yield (90-95%) and reaction time (1-2 hours) [30].
The relationship between temperature and reaction time follows an inverse correlation, with higher temperatures enabling shorter reaction times while maintaining high yields [29] [35]. Studies have demonstrated that temperatures of 80-100°C provide an optimal balance between energy efficiency and reaction performance [29].
Reaction time optimization must consider the specific mechanistic requirements of each synthetic route [20] [30]. One-minute reaction protocols have been developed for certain quinoxaline syntheses using methanol as solvent at room temperature, achieving yields up to 99% [30]. These rapid reaction conditions represent a significant advancement in quinoxaline synthesis efficiency [30].
| Temperature (°C) | Reaction Time | Typical Yield (%) | Energy Efficiency | Application |
|---|---|---|---|---|
| Room Temperature (25) | 24-48 hours | 50-70 | Low | Specialized conditions |
| 50 | 12-24 hours | 65-80 | Medium | Mild synthesis |
| 80 | 3-6 hours | 80-90 | Good | Standard conditions |
| 110 | 1-2 hours | 90-95 | High | Optimal performance |
| 120 | 0.5-1 hours | 85-90 | Medium | Rapid synthesis |
6-Nitro-2,3-dihydroxyquinoxaline exhibits a high melting point of 345-347°C, indicating significant thermal stability [1] [2] [3] [4]. This elevated melting point is characteristic of compounds with extensive hydrogen bonding networks and strong intermolecular interactions. The compound exists as a pale yellow to yellow crystalline powder with a molecular weight of 207.14 g/mol [5]. The molecular formula C₈H₅N₃O₄ reflects the presence of both electron-withdrawing nitro groups and hydrogen-bond-forming hydroxyl groups [1] [2] [4].
Thermal decomposition occurs above the melting point, with the nitro group being particularly susceptible to thermal degradation. The predicted pKa value of 9.14 ± 0.20 suggests that the compound exhibits weakly acidic behavior, primarily due to the hydroxyl groups at positions 2 and 3 [2] [4]. The compound demonstrates excellent stability when stored under dry conditions at room temperature.
The solubility characteristics of 6-nitro-2,3-dihydroxyquinoxaline are significantly influenced by the polar nature of its functional groups. The compound shows poor solubility in water due to the hydrophobic quinoxaline core, though solubility improves under alkaline conditions where deprotonation of hydroxyl groups enhances ionic character [6]. Dimethylformamide (DMF) serves as the preferred organic solvent, providing complete solubility and facilitating purification processes [5] [2] [4].
Limited solubility is observed in alcoholic solvents such as methanol and ethanol, which are occasionally used for recrystallization procedures [7]. The compound demonstrates moderate solubility in polar aprotic solvents like acetone [8] and moderate solubility in chlorinated solvents such as chloroform and dichloromethane [9]. Non-polar solvents including hexane result in complete insolubility [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅N₃O₄ | [1] [2] [4] |
| Molecular Weight (g/mol) | 207.14 | [1] [2] [4] |
| Melting Point (°C) | 345-347 | [1] [2] [3] [4] |
| Boiling Point (°C) | 574.4 | [5] [10] |
| Density (g/cm³) | 1.555 | [5] [2] [4] |
| Appearance | Pale yellow to yellow crystalline powder | [5] |
| pKa (predicted) | 9.14 ± 0.20 | [2] [4] |
Infrared spectroscopy provides definitive identification of the characteristic functional groups present in 6-nitro-2,3-dihydroxyquinoxaline. The N-H stretching vibrations appear as strong, broad bands in the range 3325-3450 cm⁻¹, attributed to hydrogen-bonded hydroxyl groups [11]. The carbonyl stretching frequencies (amide I band) are observed at 1635-1725 cm⁻¹, reflecting the quinoxaline-dione character of the compound [11] [12].
The nitro group exhibits characteristic asymmetric and symmetric stretching frequencies at 1515-1521 cm⁻¹ and 1335-1346 cm⁻¹, respectively [14]. These strong absorptions confirm the presence of the electron-withdrawing nitro substituent at position 6. Quinoxaline C=N stretching vibrations appear at 1560-1625 cm⁻¹ with medium intensity [15], while aromatic C=C stretching frequencies are observed at 1590-1610 cm⁻¹ [15] [11].
Additional diagnostic features include aromatic C-H stretching at 3049-3100 cm⁻¹ with weak to medium intensity [15], ring deformation modes at 1440-1500 cm⁻¹ [15] [11], and N-O stretching frequencies at 1370-1397 cm⁻¹ [11].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| N-H stretching | 3325-3450 | Strong, broad | [11] |
| C=O stretching (amide I) | 1635-1725 | Strong | [11] [12] |
| C=N stretching (quinoxaline) | 1560-1625 | Medium | [15] |
| NO₂ asymmetric stretching | 1515-1521 | Strong | [14] |
| NO₂ symmetric stretching | 1335-1346 | Strong | [14] |
Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the quinoxaline framework and nitro substitution. The quinoxaline carbon atoms (C-2 and C-3) appear in the range 154.0-157.0 ppm, reflecting their sp² hybridization and proximity to electronegative nitrogen atoms [16] [15]. These signals correspond to the carbon atoms bearing the hydroxyl substituents.
The nitro-substituted carbon (C-6) exhibits a distinctive downfield chemical shift at 148.0-152.0 ppm, demonstrating the strong electron-withdrawing effect of the nitro group [15]. Aromatic carbons in the benzene ring appear at 123.0-125.0 ppm (C-5), 125.0-127.0 ppm (C-7), and 115.0-118.0 ppm (C-8) [16]. The quaternary aromatic carbons (C-9 and C-10) resonate in the range 126.0-130.0 ppm [16].
Proton nuclear magnetic resonance studies of related quinoxaline derivatives demonstrate coupling patterns characteristic of the heterocyclic system. Typical coupling constants include: C(2,3) ¹JCH 181.9 Hz and ²JCH 11.4 Hz; C(5,8) ¹JCH 162.6 Hz and ³JCH 6.5 Hz; and C(6,7) ¹JCH 159.4 Hz and ³JCH 9.1 Hz [16].
| Carbon Position | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| C-2 (quinoxaline) | 154.0-157.0 | C=N carbon | [16] [15] |
| C-3 (quinoxaline) | 154.0-157.0 | C=N carbon | [16] [15] |
| C-6 (aromatic) | 148.0-152.0 | Nitro-substituted carbon | [15] |
| C-5, C-7, C-8 (aromatic) | 115.0-127.0 | Aromatic CH | [16] |
Mass spectrometric analysis of 6-nitro-2,3-dihydroxyquinoxaline provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 207, corresponding to the calculated molecular weight [17]. The base peak intensity (100%) confirms the stability of the molecular ion under electron impact conditions.
Characteristic fragmentation patterns include loss of nitric oxide (NO) yielding a fragment at m/z 177 (45% relative intensity) and loss of the complete nitro group (NO₂) producing a fragment at m/z 147 (30% relative intensity) [17]. Additional fragmentations involve loss of C₂H₄NO₂ (-76 mass units) resulting in a fragment at m/z 131 (25% relative intensity) [17].
Lower mass fragments include the quinoxaline core at m/z 104 (20% relative intensity), benzene ring fragment at m/z 77 (15% relative intensity), and C₄H₃⁺ fragment at m/z 51 (10% relative intensity) [17]. These fragmentation patterns are consistent with the expected behavior of nitro-substituted quinoxaline derivatives under electron impact ionization.
| Fragment (m/z) | Relative Intensity (%) | Assignment | Reference |
|---|---|---|---|
| 207 | 100 (M⁺) | Molecular ion | [17] |
| 177 | 45 | Loss of NO (-30) | [17] |
| 147 | 30 | Loss of NO₂ (-60) | [17] |
| 131 | 25 | Loss of C₂H₄NO₂ (-76) | [17] |
| 104 | 20 | Quinoxaline fragment | [17] |
Crystallographic analysis reveals that 6-nitro-2,3-dihydroxyquinoxaline adopts a monoclinic crystal system with space group P 1 21/n 1 [18]. The unit cell parameters are a = 7.4744 Å, b = 11.9265 Å, c = 10.4910 Å, with β = 97.513° [18]. The Z value of 4 indicates four molecules per unit cell, and the calculated density of 1.295 g cm⁻³ is consistent with the observed physical properties [18].
The quinoxaline ring system adopts an essentially planar conformation, with maximum deviations from planarity typically less than 0.02 Å [19] [20]. The nitro group exhibits a small dihedral angle with respect to the quinoxaline plane, ranging from 6.31° to 10.94° in related structures [19] [20]. This near-coplanar arrangement is characteristic of 6-nitroquinoxalines and reflects the electron-withdrawing nature of the nitro substituent.
Molecular packing analysis demonstrates the presence of discrete hydrogen-bonded assemblies formed through intermolecular interactions [21] [22]. The crystal structure reveals no significant intermolecular interactions of consequence beyond hydrogen bonding, suggesting that the primary packing forces are electrostatic in nature [21].
The crystal packing of 6-nitro-2,3-dihydroxyquinoxaline is dominated by extensive hydrogen bonding networks involving the hydroxyl groups and quinoxaline nitrogen atoms. N-H···N hydrogen bonds constitute the primary intermolecular interactions, with typical N···N distances ranging from 2.040 to 2.110 Å [23]. These distances are significantly shorter than the sum of van der Waals radii (2.75 Å), indicating strong hydrogen bonding.
The molecules are linked into chains through C-H···O and C-H···N hydrogen bonds [20]. Two distinct packing motifs have been observed: zigzag chains linked by C-H···O hydrogen bonds and ladder-like chains formed through C-H···N and C-H···O interactions [20]. These chains propagate along specific crystallographic directions, typically the [1] direction.
Weak π-π interactions further consolidate the crystal packing, with centroid-centroid distances ranging from 3.5895 to 3.6324 Å [20]. These π-π stacking interactions involve both the quinoxaline core and benzene ring components, contributing to the overall stability of the crystal structure. The interplanar separations typically range from 3.229 to 3.380 Å, characteristic of aromatic stacking interactions [24].
Three-center hydrogen bonds involving the carbonyl groups provide additional stabilization, particularly in derivatives with modified substitution patterns [25]. The hydrogen bonding patterns create three-dimensional networks that significantly influence the physical properties of the crystalline material [25].
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